

# Ethane-1,2-diol fundamental chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethen-1,2-diol*

Cat. No.: *B074797*

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of Ethane-1,2-diol

## Introduction

Ethane-1,2-diol, commonly known as ethylene glycol, is a vicinal diol with the chemical formula  $(\text{CH}_2\text{OH})_2$ .<sup>[1]</sup> It is a colorless, odorless, viscous liquid with a sweet taste.<sup>[2][3]</sup> This document provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

## Nomenclature and Identifiers

For clarity and precision in scientific communication, the various identifiers for ethane-1,2-diol are listed below.

| Identifier        | Value                                                   |
|-------------------|---------------------------------------------------------|
| IUPAC Name        | ethane-1,2-diol[1][4]                                   |
| Common Names      | Ethylene glycol, Monoethylene glycol (MEG)[2]<br>[5][6] |
| CAS Number        | 107-21-1[7]                                             |
| Molecular Formula | C <sub>2</sub> H <sub>6</sub> O <sub>2</sub> [8][9]     |
| Molecular Weight  | 62.07 g/mol [3][7][10]                                  |
| SMILES            | OC(O)CO[7][9]                                           |
| InChI Key         | LYCAIKOWRPUZTN-UHFFFAOYSA-N[9]                          |

## Physical and Chemical Properties

The physicochemical properties of ethane-1,2-diol are summarized in the table below. These properties are crucial for its various applications, including its use as an antifreeze and in the synthesis of polyesters.[6]

| Property                              | Value                                                                                                                                                         |
|---------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance                            | Clear, colorless, syrupy, odorless liquid[2][3]                                                                                                               |
| Melting Point                         | -12.9 °C (260.2 K)[1][10]                                                                                                                                     |
| Boiling Point                         | 197.3 °C (470.4 K)[1][2][10]                                                                                                                                  |
| Density                               | 1.113 g/mL at 25 °C[8]                                                                                                                                        |
| Refractive Index (n <sub>20/D</sub> ) | 1.431[8][11]                                                                                                                                                  |
| Viscosity                             | 16.1 mPa·s at 25 °C[11]                                                                                                                                       |
| Surface Tension                       | 47.99 dyn/cm at 25 °C[11]                                                                                                                                     |
| Vapor Pressure                        | 0.08 mm Hg at 20 °C[8]                                                                                                                                        |
| Vapor Density                         | 2.1 (vs air)[8]                                                                                                                                               |
| Solubility                            | Miscible with water, alcohols, ketones, and acetic acid. Slightly soluble in ether. Insoluble in benzene, carbon tetrachloride, and petroleum ether.[1][2][8] |

## Thermochemical Data

The thermodynamic properties of ethane-1,2-diol are essential for understanding its energy content and behavior in chemical reactions.

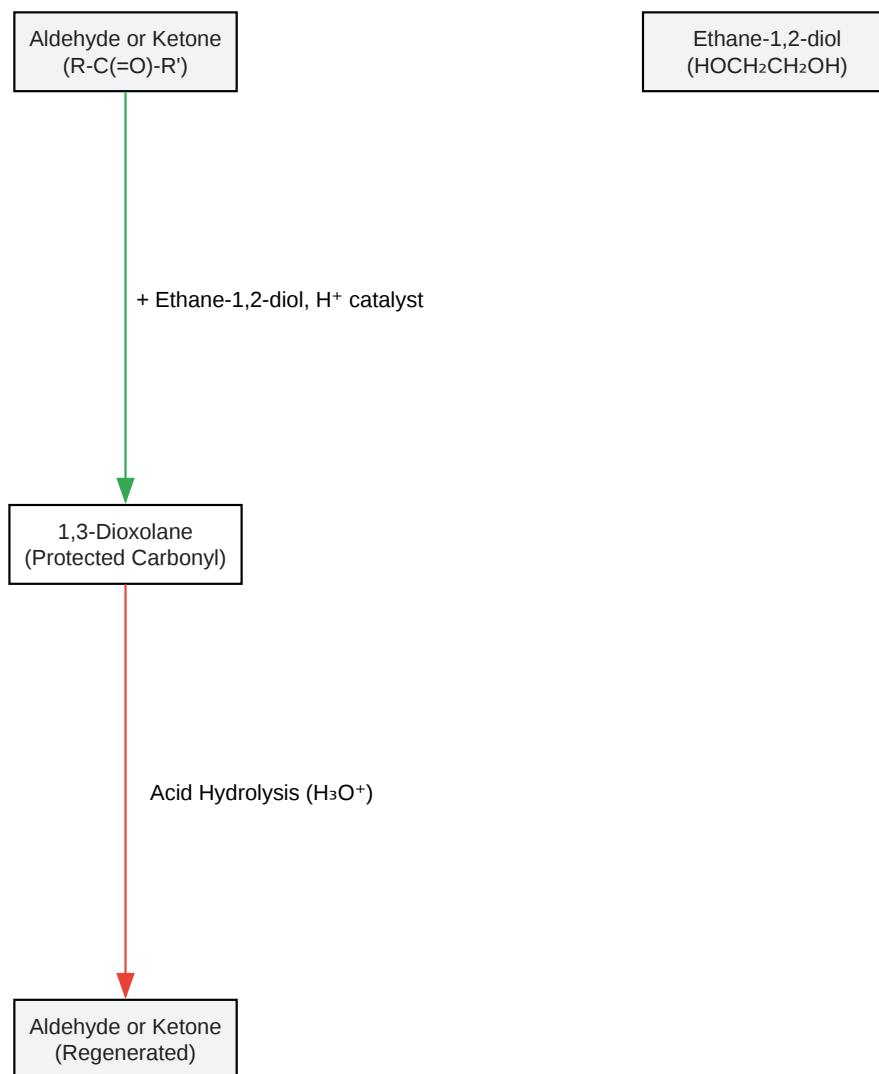
| Property                                                           | Value                         |
|--------------------------------------------------------------------|-------------------------------|
| Standard Enthalpy of Formation (liquid, $\Delta fH^\circ$ liquid)  | -455.25 to -448.73 kJ/mol[12] |
| Standard Molar Entropy (liquid, S°liquid)                          | 166.9 J/(mol·K)[11]           |
| Heat Capacity (liquid, cp)                                         | 149.5 J/(mol·K)[11]           |
| Standard Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ ) | 65.6 kJ/mol[11]               |
| Standard Enthalpy of Fusion ( $\Delta_{\text{fus}}H^\circ$ )       | 9.9 kJ/mol[11]                |

## Spectroscopic Data

Spectroscopic data is vital for the identification and structural elucidation of ethane-1,2-diol.

| Spectroscopic Technique    | Description                                                                                                                                                                                                                         |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR         | The proton NMR spectra of ethane-1,2-diol have been extensively studied in various solvents. The chemical shifts and coupling constants of the hydroxyl and methylene protons are dependent on the solvent used.[13][14]            |
| Infrared (IR) Spectroscopy | The IR spectrum of ethane-1,2-diol shows characteristic absorption bands for the O-H and C-O stretching vibrations, as well as C-H stretching and bending vibrations. The NIST Chemistry WebBook provides a reference spectrum.[15] |
| Mass Spectrometry          | The electron ionization mass spectrum of ethane-1,2-diol is available in the NIST Chemistry WebBook, providing information on its fragmentation pattern.[15]                                                                        |

## Reactivity and Chemical Behavior


Ethane-1,2-diol undergoes reactions typical of alcohols, such as esterification and oxidation. It is stable under normal conditions but can react with strong oxidizing agents and acids.[4] At elevated temperatures, it can decompose to form organic acids, such as glycolic acid, which can be corrosive.[5]

## Oxidation

Ethylene glycol can be oxidized to form several products, including glycolic acid and oxalic acid.[16] This metabolic pathway is responsible for its toxicity upon ingestion.[5][10]

## Use as a Protecting Group

In organic synthesis, ethane-1,2-diol is used as a protecting group for carbonyl compounds (aldehydes and ketones).<sup>[5][16]</sup> It reacts with the carbonyl group in the presence of an acid catalyst to form a 1,3-dioxolane, which is stable to nucleophiles and bases.<sup>[5]</sup> The protecting group can be removed by acid hydrolysis.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Diagram 1: Use of Ethane-1,2-diol as a protecting group for carbonyls.

## Experimental Protocols

### Synthesis of Ethane-1,2-diol

The primary industrial route for producing ethane-1,2-diol is through the hydration of ethylene oxide (epoxyethane).[\[6\]](#)

- Direct Hydration: Ethylene oxide is reacted with a large excess of water, either under neutral conditions or with an acid catalyst (e.g., 0.5% sulfuric acid) at 320-340 K under pressure.[\[6\]](#)  
The excess water is used to minimize the formation of byproducts like diethylene glycol and triethylene glycol.[\[6\]](#)
- Two-Stage Process: A more selective method involves reacting ethylene oxide with carbon dioxide to form ethene carbonate, which is then hydrolyzed to yield ethane-1,2-diol with a selectivity of over 99%.[\[6\]](#)

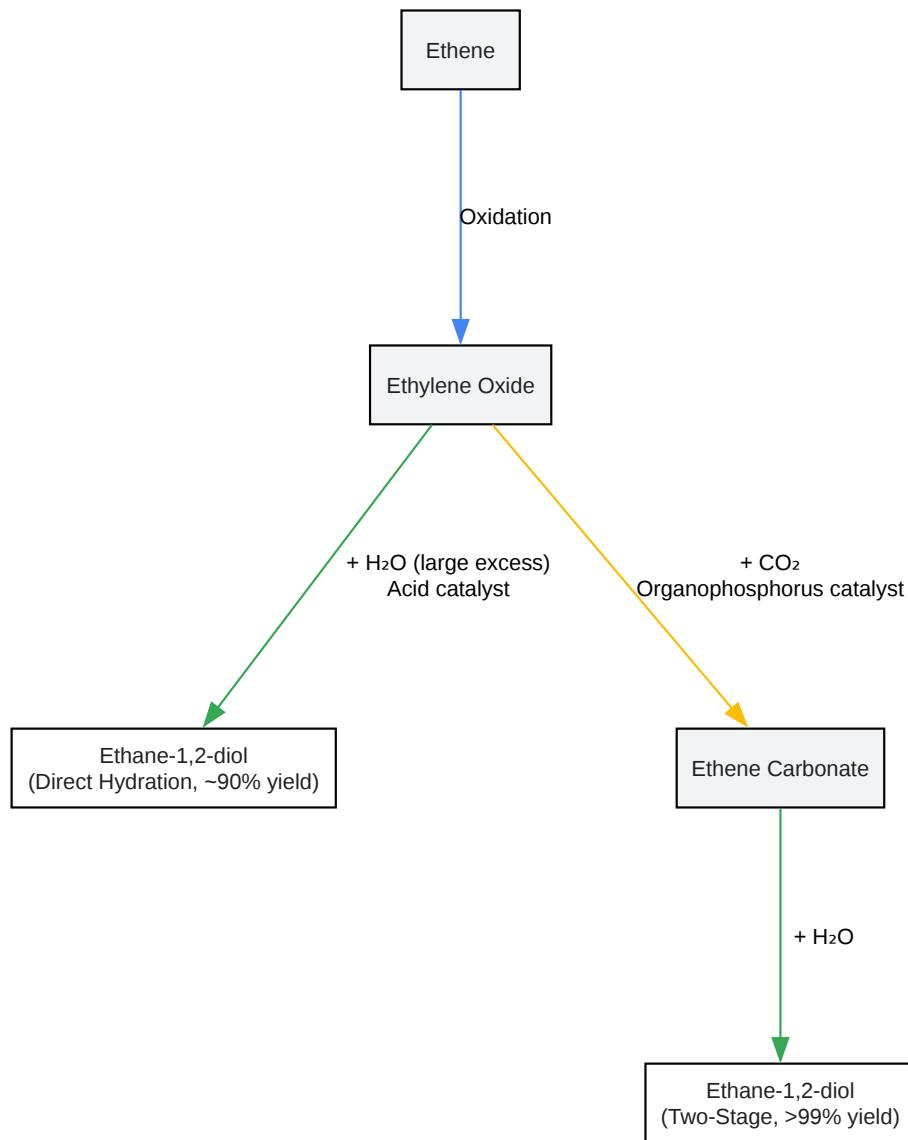

[Click to download full resolution via product page](#)

Diagram 2: Industrial synthesis routes of Ethane-1,2-diol from Ethene.

Ethane-1,2-diol can be synthesized in the laboratory through the formose reaction.[\[17\]](#)[\[18\]](#)

- Procedure: A 250 mL three-necked flask is charged with 100 mL of methanol and 11 mL of aqueous formaldehyde solution.[17][18]
- The mixture is heated to 60 °C.[17][18]
- A 2 M NaOH solution is added to adjust the pH to 10.6.[17][18]
- 0.08 g of a heterogeneous catalyst (e.g., Aerosil) is added to initiate the reaction.[17][18]
- The reaction progress can be monitored by taking samples at specific time intervals and analyzing them using gas chromatography/mass spectrometry (GC/MS).[17][18]

## Determination of Ethane-1,2-diol Concentration in Aqueous Solutions

A common and rapid method for determining the concentration of ethane-1,2-diol in solutions, such as engine coolants, is by measuring the refractive index.[19]

- Principle: The refractive index of an ethylene glycol-water mixture is dependent on the concentration of ethylene glycol.
- Methodology:
  - Prepare a series of standard solutions with known concentrations of ethane-1,2-diol in water.
  - Measure the refractive index of each standard solution using a refractometer.
  - Plot a calibration curve of refractive index versus concentration.
  - Measure the refractive index of the unknown sample.
  - Determine the concentration of the unknown sample by interpolating from the calibration curve.[19]

## Safety and Toxicology

Ethane-1,2-diol is moderately toxic and poses a significant health risk if ingested.[5][20]

| Hazard                   | Description                                                                                                                                                                                                     |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acute Toxicity           | Harmful if swallowed. <a href="#">[21]</a> Ingestion can lead to central nervous system depression, followed by cardiopulmonary effects, and finally renal failure.<br><a href="#">[4]</a> <a href="#">[22]</a> |
| Chronic Toxicity         | Prolonged or repeated exposure may cause damage to the kidneys, liver, and central nervous system. <a href="#">[20]</a> <a href="#">[21]</a>                                                                    |
| Flash Point              | 111 °C (Closed Cup) <a href="#">[20]</a>                                                                                                                                                                        |
| Autoignition Temperature | 398 °C <a href="#">[20]</a>                                                                                                                                                                                     |
| Flammability Limits      | Lower Explosive Limit (LEL): 3.2% <a href="#">[20]</a>                                                                                                                                                          |
| Incompatibilities        | Reacts with strong oxidizing agents and strong acids. <a href="#">[4]</a>                                                                                                                                       |

The toxicity of ethane-1,2-diol is due to its metabolism in the body to toxic compounds, primarily glycolic acid and oxalic acid.[\[5\]](#)

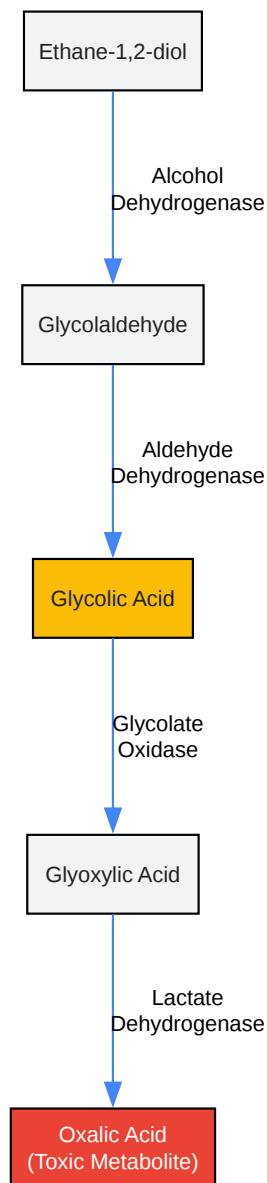

[Click to download full resolution via product page](#)

Diagram 3: Metabolic pathway of Ethane-1,2-diol leading to toxic byproducts.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 2. Ethylene glycol - properties and uses | PCC Group [products.pcc.eu]
- 3. Ethylene Glycol | HOCH<sub>2</sub>CH<sub>2</sub>OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 5. Learn About the Chemical Reactivity of Ethylene Glycol with Oxygen [unacademy.com]
- 6. Ethane-1,2-diol (Ethylene glycol) [essentialchemicalindustry.org]
- 7. Ethane-1,2-diol (Ethylene Glycol) | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. 1,2-Ethanediol (CAS 107-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ethylene glycol (data page) - Wikipedia [en.wikipedia.org]
- 12. atct.anl.gov [atct.anl.gov]
- 13. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1,2-Ethanediol [webbook.nist.gov]
- 16. youtube.com [youtube.com]
- 17. ajchem-a.com [ajchem-a.com]
- 18. ajchem-a.com [ajchem-a.com]
- 19. Determination of Ethylene Glycol in Engine Coolants using Refractive Index [chemeductor.org]

- 20. nano.pitt.edu [nano.pitt.edu]
- 21. download.bASF.com [download.bASF.com]
- 22. chemfax.com [chemfax.com]
- To cite this document: BenchChem. [Ethane-1,2-diol fundamental chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074797#ethane-1-2-diol-fundamental-chemical-properties\]](https://www.benchchem.com/product/b074797#ethane-1-2-diol-fundamental-chemical-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)